N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[221]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide” is a complex organic compound that features multiple functional groups, including methoxyphenyl, cyanoethoxy, and oxopyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide” typically involves multi-step organic synthesis. Key steps may include:
- Formation of the dioxabicyclo[2.2.1]heptane core through a Diels-Alder reaction.
- Introduction of the methoxyphenyl and phenyl groups via Friedel-Crafts alkylation.
- Attachment of the cyanoethoxy and diisopropylamino groups through nucleophilic substitution.
- Coupling of the oxopyrimidinyl and benzamide moieties using peptide coupling reagents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each synthetic step.
Chemical Reactions Analysis
Types of Reactions
“N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide” can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The diisopropylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl groups would yield quinones, while reduction of the cyano group would yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, “N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide” can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used as a probe to study the interactions of its functional groups with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.
Industry
In industry, this compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interaction with receptors: Modulating receptor signaling pathways.
DNA/RNA binding: Affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other benzamide derivatives, dioxabicyclo[2.2.1]heptane derivatives, and compounds with methoxyphenyl or cyanoethoxy groups.
Uniqueness
The uniqueness of “N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide” lies in its combination of multiple functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C48H54N5O9P |
---|---|
Molecular Weight |
875.9 g/mol |
IUPAC Name |
N-[1-[1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C48H54N5O9P/c1-32(2)53(33(3)4)63(60-28-14-27-49)62-42-41-45(52-29-34(5)43(51-46(52)55)50-44(54)35-15-10-8-11-16-35)61-47(42,30-58-41)31-59-48(36-17-12-9-13-18-36,37-19-23-39(56-6)24-20-37)38-21-25-40(57-7)26-22-38/h8-13,15-26,29,32-33,41-42,45H,14,28,30-31H2,1-7H3,(H,50,51,54,55) |
InChI Key |
XHILZPWJJJDDDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C4C(C(O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.